Physicochemical Property Differentiation: Undec-8-enol (E) vs. Saturated 1-Undecanol
The introduction of a trans double bond at the C-8 position in Undec-8-enol, compared to its fully saturated analog 1-Undecanol, predictably alters key physicochemical properties. While direct experimental data from a single study is unavailable, comparison of estimated parameters from authoritative databases shows a measurable difference in lipophilicity and may influence boiling point [1]. The estimated XLogP3 for the target compound is 3.70 [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.70 (estimated) |
| Comparator Or Baseline | 1-Undecanol (CAS 112-42-5) has an experimental XLogP3 of 4.1 [3] |
| Quantified Difference | Δ logP ≈ -0.4 |
| Conditions | In silico estimation for target compound vs. experimental database value for comparator |
Why This Matters
A lower logP value indicates lower lipophilicity and potentially different membrane permeability and olfactory receptor binding kinetics, which are crucial for semiochemical formulation and biological assay design.
- [1] The Good Scents Company. 8-undecen-1-ol estimated XLogP3. TGSC Information System. View Source
- [2] The Good Scents Company. 8-undecen-1-ol (95008-94-9) data sheet showing XlogP3-AA: 3.70 (est). TGSC. View Source
- [3] PubChem. 1-Undecanol (Compound Summary) showing XLogP3: 4.1. National Center for Biotechnology Information. View Source
